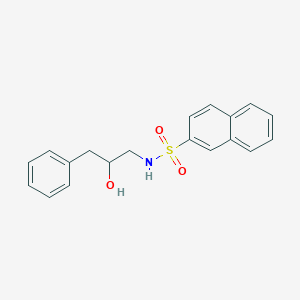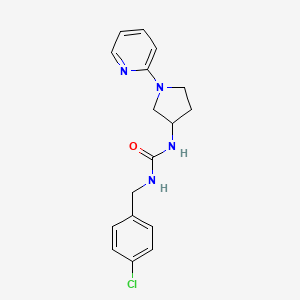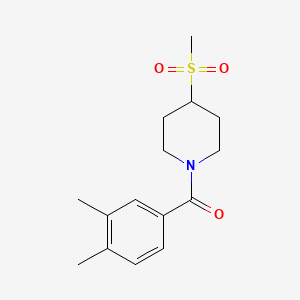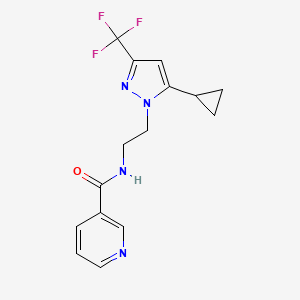
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
“(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS number 161711-27-9 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H9FO2 . The InChI code for this compound is 1S/C10H9FO2/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.18 . It has a predicted density of 1.345±0.06 g/cm3 and a predicted boiling point of 313.9±42.0 °C .Aplicaciones Científicas De Investigación
Structural Analysis
- The structure and absolute configuration of cyclopropane derivatives, including those similar to (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid, have been extensively studied. These compounds are characterized using techniques like X-ray diffraction, revealing details about molecular conformation and bonding angles, which are crucial for understanding their chemical behavior and potential applications (Ries & Bernal, 1985).
Synthesis Methods
- Synthesis methods for cyclopropane derivatives, including those structurally related to this compound, involve multi-step nucleophilic substitution reactions and ester hydrolysis. These methods aim to achieve high yields and confirm the structure of the synthesized compounds through spectroscopic techniques (Zhou et al., 2021).
Conformational Restriction in Drug Design
- Cyclopropane derivatives are used in restricting the conformation of biologically active compounds to improve their activity. This is particularly relevant in drug design, where the cyclopropane ring serves as a rigid framework to maintain the bioactive conformation of the molecule (Kazuta et al., 2002).
Catalysis and Stereoselectivity
- Catalysis plays a significant role in the synthesis of cyclopropane derivatives. Studies have shown that the use of catalysts can achieve stereoselective cyclopropanation, leading to products with specific absolute configurations essential for their biological activity (Vallgårda et al., 1994).
Tailor-Made Amino Acids in Pharmaceuticals
- Cyclopropane-containing compounds are used as key pharmacophoric units in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. This highlights the demand for asymmetric synthesis of these compounds and their role in the development of new-generation drugs (Sato et al., 2016).
Ring Opening and Isomerization Studies
- Research on cyclopropane derivatives includes studying the ring-opening reactions and isomerization under various conditions. These studies provide insights into the reactivity and potential transformations of these compounds, which can be critical in synthetic chemistry applications (Barba et al., 1989).
Biocatalysis and Enantioselectivity
- The use of biocatalysis for the asymmetric synthesis of cyclopropane derivatives is a growing area of interest. Enantioselective processes using bacterial strains have been developed for the synthesis of specific isomers, which are significant in pharmaceutical applications (Zhu et al., 2018).
Propiedades
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWMUZHTDQZDW-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175275-74-8 | |
| Record name | rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2403091.png)


![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)
![N-(2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2403102.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)
